WIN 55212-2 was first synthesized by researchers at the University of Windsor in Canada. It is classified under the broader category of cannabinoids, which includes both natural and synthetic compounds that interact with the endocannabinoid system. The chemical structure is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, with the molecular formula and a molar mass of approximately .
The synthesis of WIN 55212-2 involves multiple steps typical of organic synthesis processes. The compound can be synthesized starting from readily available precursors through a series of reactions including alkylation and cyclization.
Key Synthesis Steps:
Technical parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity.
WIN 55212-2's molecular structure features an indole ring system with additional functional groups that enhance its binding affinity to cannabinoid receptors. The compound's structural formula can be represented in various notations including SMILES and InChI formats:
CC(C)(C)N1=CC=C2C(=C1)C(=CN=C2C(=O)O)C(C)(C)C
InChI=1S/C27H26N2O3/c1-16(2)13-21-20(14-17(3)4)10-11-22(21)24(30)27(28-25(31)32)23(29)19-15(5)12-18(6)7/h10-14H,15H2,1-9H3,(H,30,31)(H,28,29)/t15-/m0/s1
The compound exhibits a three-dimensional conformation that allows it to effectively interact with CB1 and CB2 receptors .
WIN 55212-2 undergoes various chemical reactions typical of cannabinoid compounds. These include:
The mechanism of action for WIN 55212-2 primarily involves its role as a full agonist at cannabinoid receptors. Upon binding to these receptors:
WIN 55212-2 possesses several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
WIN 55212-2 has been explored for various scientific applications:
Research continues to explore its potential across various therapeutic areas due to its multifaceted pharmacological profile.
The aminoalkylindole scaffold provides a versatile template for structural optimization, with WIN 55212-2 serving as the archetype for extensive analog development:
Table 1: Structural Modifications and Receptor Affinity Profiles of Select WIN 55212-2 Analogs
Compound | N1-Substituent | C3-Substituent | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |
---|---|---|---|---|---|
WIN 55,212-2 | Morpholinoethyl | 1-Naphthoyl | 1.9 ± 0.1 | 0.28 ± 0.16 | 6.8-fold CB2 selective |
JWH-007 | 1-Methylpiperidinyl | 1-Naphthoyl | 9.5 ± 4.5 | Not reported | Not determined |
JWH-018 | n-Pentyl | 1-Naphthoyl | 9.0 ± 5.0 | 2.9 ± 2.0 | 3.1-fold CB2 selective |
JWH-073 | n-Butyl | 1-Naphthoyl | 8.6 ± 5.0 | 38 ± 29 | 4.4-fold CB1 selective |
JWH-015 | n-Butyl | 2-Naphthoyl | 383 ± 140 | 13.8 ± 7.1 | 27.8-fold CB2 selective |
JWH-122 | n-Pentyl | 4-Methylnaphthoyl | 0.69 ± 0.05 | 1.2 ± 0.1 | 1.7-fold CB1 selective |
Key structural insights emerge from these modifications:
The profound impact of minor structural changes is exemplified by JWH-015, where a single positional isomerization (1-naphthoyl → 2-naphthoyl) converts a balanced agonist into a CB2-selective compound with >25-fold selectivity [3].
WIN 55212-2 exhibits distinct pharmacological properties compared to classical cannabinoids:
Table 2: Pharmacological Comparison of WIN 55212-2 with Classical Cannabinoids
Parameter | WIN 55,212-2 | Δ9-THC | CP-55,940 |
---|---|---|---|
Chemical Class | Aminoalkylindole | Dibenzopyran | Cyclohexylphenol |
CB1 Affinity (Ki) | 1.9 ± 0.1 nM | 41 ± 2 nM | 0.92 ± 0.24 nM |
CB2 Affinity (Ki) | 0.28 ± 0.16 nM | 36 ± 10 nM | 0.33 ± 0.18 nM |
CB1/CB2 Selectivity | 6.8-fold CB2 selective | 1.1-fold CB1 selective | 2.8-fold CB2 selective |
Intrinsic Activity | Full agonist | Partial agonist | Full agonist |
Signaling Bias | Gαi/o biased | β-arrestin biased | Balanced Gαi/β-arrestin |
Functional Effects | |||
• cAMP inhibition | EC₅₀ = 24 nM | EC₅₀ = 355 nM | EC₅₀ = 0.55 nM |
• β-arrestin recruitment | EC₅₀ > 10,000 nM | EC₅₀ = 180 nM | EC₅₀ = 4.2 nM |
Critical pharmacological differences include:
Systematic structural exploration of the WIN 55212-2 scaffold has elucidated critical determinants of receptor affinity and selectivity:
Core indole modifications:
Table 3: Impact of C3-Aryl Modifications on Receptor Affinity
C3-Substituent | Example Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Ratio |
---|---|---|---|---|
1-Naphthoyl | WIN 55,212-2 | 1.9 ± 0.1 | 0.28 ± 0.16 | 6.8 |
2-Naphthoyl | JWH-015 | 383 ± 140 | 13.8 ± 7.1 | 0.036 |
o-Methylphenyl | JWH-370 | 5.6 ± 0.4 | 4.0 ± 0.5 | 0.71 |
m-Methylphenyl | JWH-346 | 67 ± 6 | 39 ± 2 | 0.58 |
p-Methylphenyl | JWH-244 | 130 ± 6 | 18 ± 1 | 0.14 |
o-Chlorophenyl | JWH-369 | 7.9 ± 0.4 | 5.2 ± 0.3 | 0.66 |
Stereochemical constraints:
Structural determinants of receptor subtype selectivity:
Modern SCRA structural evolution:
Table 4: Structural Features Influencing Signaling Bias
Structural Feature | Effect on Signaling | Example Compound | Bias Profile |
---|---|---|---|
Morpholinoethyl (N1) + Naphthoyl (C3) | Gαi/o preference | WIN 55,212-2 | cAMP inhibition bias |
N-Pentyl + Indazole-3-carboxamide | β-arrestin recruitment | 4-fluoro MDMB-BINACA | β-arrestin2 bias |
N-(5-Fluoropentyl) + 1-Naphthoyl | Balanced signaling | 5-fluoro MPP-PICA | Unbiased |
N-(3-Methylbutyl) + 2′-Naphthyl | Extreme cAMP inhibition | JWH-018 2′-naphthyl isomer | cAMP bias (factor >100) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7